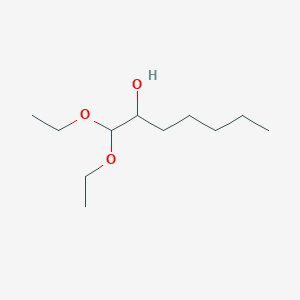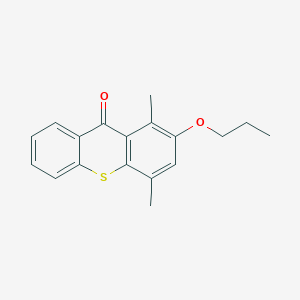
4-(2,2,3,3,4,4,5,5-Octafluoropentyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2,3,3,4,4,5,5-Octafluoropentyl)phenol is a fluorinated organic compound characterized by the presence of a phenol group attached to an octafluoropentyl chain. This compound is notable for its unique chemical properties, which are influenced by the high electronegativity of the fluorine atoms. These properties make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,3,3,4,4,5,5-Octafluoropentyl)phenol typically involves the reaction of phenol with 2,2,3,3,4,4,5,5-octafluoropentyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the bromide by the phenol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as distillation or recrystallization to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,2,3,3,4,4,5,5-Octafluoropentyl)phenol undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The phenol group activates the aromatic ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The compound can undergo reduction reactions, although these are less common.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed
Nitration: Formation of nitrophenols.
Sulfonation: Formation of sulfonated phenols.
Halogenation: Formation of halogenated phenols.
Oxidation: Formation of quinones.
Aplicaciones Científicas De Investigación
4-(2,2,3,3,4,4,5,5-Octafluoropentyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including its use as an antimicrobial agent.
Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(2,2,3,3,4,4,5,5-Octafluoropentyl)phenol is largely influenced by the presence of the phenol group and the fluorinated chain. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the fluorinated chain imparts hydrophobicity and stability. These properties enable the compound to interact with specific molecular targets, such as enzymes or receptors, and modulate their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
- 2,2,3,3,4,4,5,5-Octafluoropentyl acrylate
- 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
Uniqueness
4-(2,2,3,3,4,4,5,5-Octafluoropentyl)phenol is unique due to the presence of both a phenol group and a highly fluorinated chain. This combination imparts distinct chemical properties, such as high thermal stability, resistance to oxidation, and unique interactions with biological molecules. These properties differentiate it from other similar compounds and make it valuable for specific applications in research and industry.
Propiedades
Número CAS |
111915-34-5 |
|---|---|
Fórmula molecular |
C11H8F8O |
Peso molecular |
308.17 g/mol |
Nombre IUPAC |
4-(2,2,3,3,4,4,5,5-octafluoropentyl)phenol |
InChI |
InChI=1S/C11H8F8O/c12-8(13)10(16,17)11(18,19)9(14,15)5-6-1-3-7(20)4-2-6/h1-4,8,20H,5H2 |
Clave InChI |
KZKQWODQMBXZOD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(C(C(C(F)F)(F)F)(F)F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


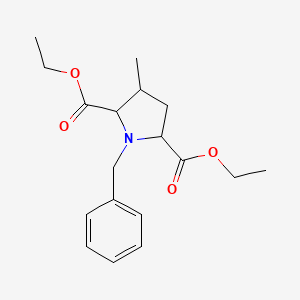
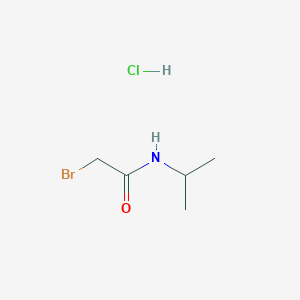
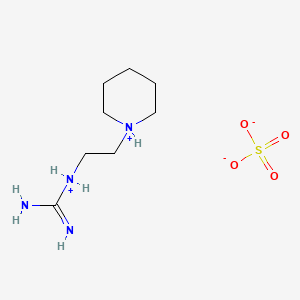
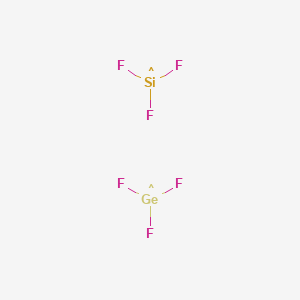
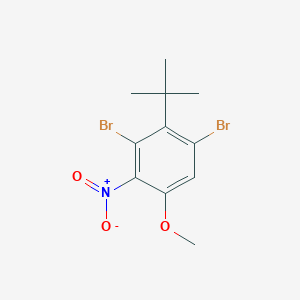
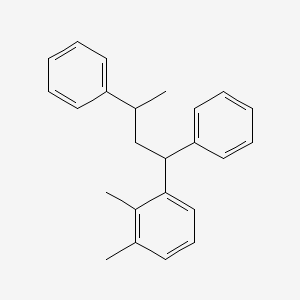
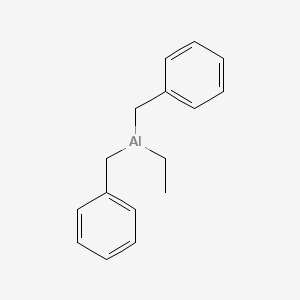
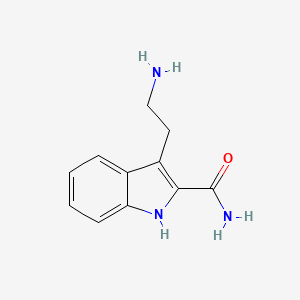
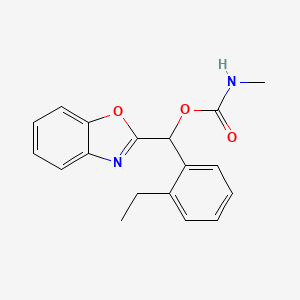

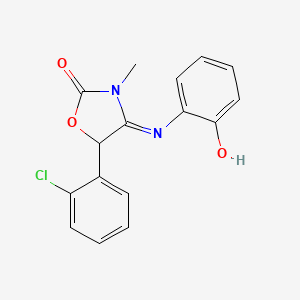
![5-[(E)-(2-Nitrophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14321498.png)
